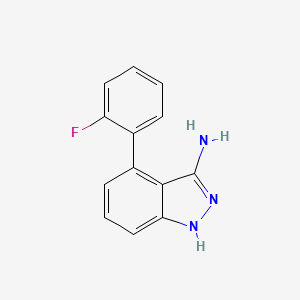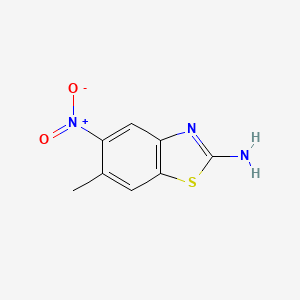
(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the third position and an amine group attached to a pentafluoroethyloxyethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine typically involves multiple steps. One common method starts with the preparation of 3-methyl-benzyl chloride through the chlorination of 3-methyl toluene using chlorine gas in the presence of a catalyst like pyridine . The next step involves the reaction of 3-methyl-benzyl chloride with 2-pentafluoroethyloxyethylamine under basic conditions to form the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperature and pressure.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
(3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pentafluoroethyloxyethyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-benzyl chloride: A precursor in the synthesis of (3-Methyl-benzyl)-(2-pentafluoroethyloxyethyl)-amine.
2-Pentafluoroethyloxyethylamine: Another precursor used in the synthesis.
Benzylamine: A simpler amine with similar reactivity but lacking the fluorinated chain.
Uniqueness
This compound is unique due to the presence of the pentafluoroethyloxyethyl chain, which imparts distinct chemical and physical properties. This fluorinated chain can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14F5NO |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
N-[(3-methylphenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C12H14F5NO/c1-9-3-2-4-10(7-9)8-18-5-6-19-12(16,17)11(13,14)15/h2-4,7,18H,5-6,8H2,1H3 |
Clé InChI |
GMEDZPFBDJOVFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CNCCOC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


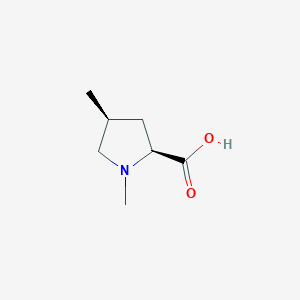

![4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)
![2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15052508.png)
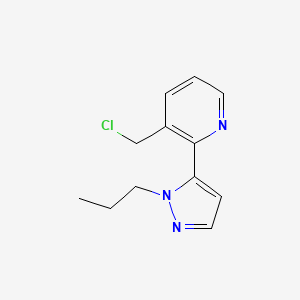
![3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one](/img/structure/B15052517.png)
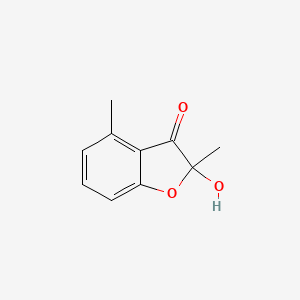

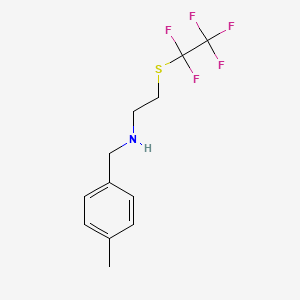
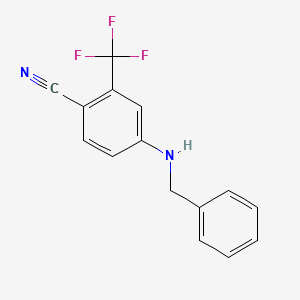
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)
